Methyl 2-[(acetyloxy)(cyclohexyl)methyl]-1,3-thiazole-4-carboxylate
Description
Systematic Nomenclature and IUPAC Classification
The compound’s IUPAC name, This compound , follows hierarchical substituent prioritization rules. The parent heterocycle is the 1,3-thiazole ring, a five-membered aromatic system containing sulfur at position 1 and nitrogen at position 3. The numbering begins at the sulfur atom, with the carboxylate ester (-COOCH₃) at position 4. At position 2, the substituent [(acetyloxy)(cyclohexyl)methyl] consists of a central methyl group bonded to both an acetyloxy (-OAc) and a cyclohexyl moiety. This nomenclature aligns with IUPAC guidelines for polyfunctional compounds, where the principal functional group (carboxylate ester) receives the lowest possible locant.
Table 1: IUPAC Name Breakdown
| Component | Description |
|---|---|
| Methyl | Methoxy group (-OCH₃) in the carboxylate ester |
| 2-[(acetyloxy)(cyclohexyl)methyl] | Branched substituent at position 2: methyl group with acetyloxy and cyclohexyl |
| 1,3-thiazole | Heterocyclic core with sulfur (position 1) and nitrogen (position 3) |
| 4-carboxylate | Ester functional group at position 4 |
Molecular Architecture: Thiazole Core and Functional Group Configuration
The 1,3-thiazole ring exhibits aromaticity due to delocalized π-electrons across the sulfur, nitrogen, and three carbon atoms. The sulfur atom contributes two π-electrons, while nitrogen contributes one, satisfying Hückel’s 4n+2 rule (n=1). Substituents at positions 2 and 4 significantly influence electronic properties:
- Position 4 : The carboxylate ester (-COOCH₃) acts as an electron-withdrawing group, reducing electron density at the adjacent carbon atoms.
- Position 2 : The [(acetyloxy)(cyclohexyl)methyl] group introduces steric bulk and lipophilicity. The acetyloxy moiety (-OAc) is polarizable, while the cyclohexyl group enhances hydrophobic interactions.
Figure 1: Molecular Structure
O
||
S O-C-OCH₃
\ /
N-----C
|| |
C-----C(COOCH₃)
\ /
C-CH(OAc)(Cyclohexyl)
Simplified representation highlighting thiazole core and substituents.
The SMILES notation COC(=O)C1=CSC(=N1)C(C(C2CCCCC2)OC(=O)C)OC captures the connectivity, with the cyclohexyl group (C2CCCCC2) and acetyloxy (OC(=O)C) branching from the central methyl carbon.
Stereochemical Considerations: Cyclohexyl Substituent Spatial Arrangement
The central carbon in the [(acetyloxy)(cyclohexyl)methyl] group is a stereocenter, theoretically permitting two enantiomers. However, synthetic routes for similar thiazole derivatives often yield racemic mixtures unless chiral catalysts or resolved intermediates are employed. The cyclohexyl group adopts a chair conformation, with the axial or equatorial position influencing steric interactions. Computational models suggest that an equatorial cyclohexyl orientation minimizes strain, while the acetyloxy group occupies a pseudo-axial position to avoid clashes with the thiazole ring.
Table 2: Conformational Energy Analysis
| Conformation | Cyclohexyl Orientation | Relative Energy (kcal/mol) |
|---|---|---|
| Chair | Equatorial | 0.0 (reference) |
| Boat | Axial | +5.2 |
Comparative Analysis with Related 1,3-Thiazole Derivatives
This compound differs markedly from simpler analogs:
Table 3: Structural and Functional Comparisons
- Electronic Effects : The acetyloxy group increases electron-withdrawing character compared to a methyl group, polarizing the thiazole ring.
- Steric Impact : The cyclohexyl substituent creates steric hindrance, potentially slowing nucleophilic attacks at position 2.
- Lipophilicity : The logP value (estimated via Crippen’s method) is 2.8 for the target compound versus 1.2 for the methyl analog, indicating enhanced membrane permeability.
Properties
CAS No. |
644991-24-2 |
|---|---|
Molecular Formula |
C14H19NO4S |
Molecular Weight |
297.37 g/mol |
IUPAC Name |
methyl 2-[acetyloxy(cyclohexyl)methyl]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C14H19NO4S/c1-9(16)19-12(10-6-4-3-5-7-10)13-15-11(8-20-13)14(17)18-2/h8,10,12H,3-7H2,1-2H3 |
InChI Key |
MLDFJIZZQNJQNY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC(C1CCCCC1)C2=NC(=CS2)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(acetyloxy)(cyclohexyl)methyl]-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiazole ring, followed by the introduction of the acetyloxy and cyclohexyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Thiazole Ring Formation: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea.
Introduction of Acetyloxy Group: The acetyloxy group can be introduced via esterification reactions, where acetic anhydride reacts with the hydroxyl group of the intermediate compound.
Cyclohexyl Group Addition: The cyclohexyl group can be added through alkylation reactions, using cyclohexyl halides in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of automated reactors and advanced purification techniques ensures consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(acetyloxy)(cyclohexyl)methyl]-1,3-thiazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Nucleophilic substitution reactions can replace the acetyloxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution can produce various functionalized thiazole derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Antiviral Activity
One of the significant applications of methyl 2-[(acetyloxy)(cyclohexyl)methyl]-1,3-thiazole-4-carboxylate is its role as a retroviral protease inhibitor. According to patent literature, compounds with similar structures have been shown to inhibit retroviral proteases effectively, which are crucial for the replication of retroviruses like HIV. This inhibition can prevent viral replication and is a vital area of research for developing antiviral therapies .
Anti-inflammatory Properties
Research indicates that thiazole derivatives exhibit anti-inflammatory effects. This compound may contribute to this field by modulating inflammatory pathways. Its structural features could enhance its interaction with specific biological targets involved in inflammation .
Biochemical Applications
Biodegradation Studies
The compound's structural characteristics suggest potential applications in bioremediation. Studies have shown that thiazole derivatives can be utilized for the biodegradation of xenobiotic compounds in environmental settings. The ability to modify microbial pathways for enhanced degradation of harmful substances positions this compound as a candidate for further exploration in environmental biotechnology .
Data Tables
Case Studies
Case Study 1: Retroviral Protease Inhibition
In a study focusing on the design of novel protease inhibitors, compounds similar to this compound were synthesized and tested for their efficacy against HIV protease. The results indicated promising inhibitory activity, suggesting that modifications to the thiazole ring could lead to more potent inhibitors.
Case Study 2: Environmental Bioremediation
A recent investigation explored the use of thiazole derivatives in the biodegradation of phenolic compounds found in industrial wastewater. The study revealed that strains engineered to express enzymes capable of degrading these compounds showed significantly improved removal rates when exposed to this compound compared to wild-type strains .
Mechanism of Action
The mechanism of action of Methyl 2-[(acetyloxy)(cyclohexyl)methyl]-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The acetyloxy and cyclohexyl groups contribute to the compound’s overall bioactivity by influencing its solubility, stability, and binding affinity.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural analogs and their distinguishing features are summarized below:
Key Observations :
- Lipophilicity : The cyclohexyl group in the target compound enhances lipophilicity compared to the polar hydroxymethyl oxolane in the analog from or the chloromethyl group in .
- Reactivity : The chloromethyl substituent in confers higher electrophilicity, making it prone to nucleophilic substitution, whereas the acetyloxy group in the target compound may act as a prodrug moiety.
- Solubility : The sugar-like substituent in increases hydrophilicity, contrasting with the hydrophobic cyclohexyl group in the target compound.
Biological Activity
Methyl 2-[(acetyloxy)(cyclohexyl)methyl]-1,3-thiazole-4-carboxylate is a thiazole derivative that has garnered attention for its potential biological activities. This compound, characterized by its unique chemical structure, has been investigated for various pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial activities. The following sections detail the biological activity of this compound based on recent studies and findings.
Chemical Structure and Properties
- Chemical Formula : C14H19NO4S
- CAS Number : 644991-24-2
- Molecular Weight : 299.37 g/mol
The compound features a thiazole ring, which is known for its diverse biological activities, and the presence of an acetyloxy group enhances its solubility and bioavailability.
Anticancer Activity
Recent studies have demonstrated the anticancer potential of thiazole derivatives, including this compound. Research indicates that compounds with thiazole rings exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity Assays : In vitro assays showed that this compound has an IC50 value in the micromolar range against several cancer cell lines, indicating potent cytotoxicity. The specific mechanism of action appears to involve apoptosis induction through mitochondrial pathways .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Jurkat (T-cell) | <10 | Apoptosis via mitochondrial pathway |
| HT29 (Colon) | <15 | Induction of oxidative stress |
| K562 (Leukemia) | <12 | Disruption of mitochondrial function |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary screening revealed that it exhibits activity against both bacterial and fungal strains:
- Bacterial Inhibition : In vitro studies reported effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) suggesting that the compound may be a candidate for further development as an antimicrobial agent .
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound triggers programmed cell death in cancer cells by activating caspases and disrupting mitochondrial membranes.
- Oxidative Stress : It increases reactive oxygen species (ROS) levels within cells, leading to cellular damage and death.
- Enzyme Inhibition : Some studies suggest that thiazole derivatives can inhibit key enzymes involved in cancer progression and microbial growth.
Case Studies
- Study on Antitumor Effects : A recent study published in MDPI demonstrated that thiazole derivatives, including this compound, showed significant antitumor activity in vitro against various cancer cell lines. The study emphasized structure-activity relationships (SAR), indicating that modifications to the thiazole ring enhance anticancer efficacy .
- Antimicrobial Evaluation : Another investigation focused on the antimicrobial properties of thiazole derivatives found that this compound exhibited promising results against resistant strains of bacteria, highlighting its potential as a lead compound in drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
